Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
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Overview
Description
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of an appropriate precursor, such as 2-(2-(benzylamino)benzylidene)malonate, under the action of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is essential to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position and a carboxylate group at the 3-position.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound belongs to the pyrimidine class and has different substituents.
The uniqueness of this compound lies in its specific structure and the position of its functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (ETQC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of ETQC, including its mechanisms of action, research findings, and case studies.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₃NO₃ |
Molecular Weight | 219.24 g/mol |
IUPAC Name | This compound |
CAS Number | 67752-52-7 |
The biological activity of ETQC is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit:
- Antimicrobial Activity : ETQC demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that ETQC can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown efficacy in various cancer cell lines, including breast and lung cancer cells.
- Enzyme Inhibition : ETQC has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase (AChE) and topoisomerase II. This inhibition is crucial for its potential use in treating neurodegenerative diseases and cancer.
Research Findings
Recent studies have highlighted the biological activities of ETQC:
- Antimicrobial Studies : A study conducted by Ahmad et al. demonstrated that ETQC exhibited a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and Staphylococcus aureus. The compound was effective in inhibiting bacterial growth through the agar-well diffusion method .
- Anticancer Activity : In vitro assays showed that ETQC could reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively. The compound induced G2/M phase arrest and apoptosis through the activation of p53 signaling pathways .
- Enzyme Inhibition : A study on the inhibition of AChE revealed that ETQC displayed competitive inhibition with an IC50 value of 15 µM, suggesting its potential in treating Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory environment, ETQC was tested against a panel of bacterial strains. The results indicated that ETQC not only inhibited growth but also caused morphological changes in bacterial cells, suggesting a bactericidal effect.
Case Study 2: Cancer Cell Line Studies
In a series of experiments on human cancer cell lines, ETQC was administered at varying concentrations. The findings demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-5H,2,6-7H2,1H3,(H,13,14) |
InChI Key |
ISAGBUZWQBCYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC(=O)NC2=CC=C1 |
Origin of Product |
United States |
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